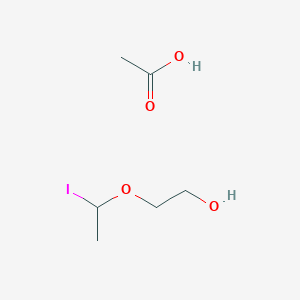

Acetic acid;2-(1-iodoethoxy)ethanol

Description

Properties

CAS No. |

137059-44-0 |

|---|---|

Molecular Formula |

C6H13IO4 |

Molecular Weight |

276.07 g/mol |

IUPAC Name |

acetic acid;2-(1-iodoethoxy)ethanol |

InChI |

InChI=1S/C4H9IO2.C2H4O2/c1-4(5)7-3-2-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4) |

InChI Key |

ZFFCHQOMEFVUAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(OCCO)I.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

Preparation Methods

Halogen Exchange from Chloroethoxyethanol

A Finkelstein reaction facilitates iodine substitution at the chloroethoxy group. Starting with 2-(1-chloroethoxy)ethanol, treatment with sodium iodide (NaI) in acetone under reflux replaces chlorine with iodine:

$$

\text{2-(1-Chloroethoxy)ethanol + NaI → 2-(1-Iodoethoxy)ethanol + NaCl}

$$

Yields exceed 80% when conducted in anhydrous acetone at 60°C for 12 hours. The chloro precursor is synthesized via etherification of ethylene glycol with 1-chloroethanol using sulfuric acid catalysis.

Direct Iodination of Ethylene Glycol Derivatives

Alternative routes employ iodinating agents like hydrogen iodide (HI) or iodine monochloride (ICl). For example, ethylene glycol monomethyl ether reacts with HI at 0°C to form 2-(1-iodoethoxy)ethanol:

$$

\text{CH₃OCH₂CH₂OH + HI → HOCH₂CH₂-O-CH₂CH₂I + H₂O}

$$

This method requires careful temperature control to avoid polyiodination.

Formation of the Acetic Acid Complex

The final product is obtained by mixing equimolar amounts of 2-(1-iodoethoxy)ethanol and acetic acid in a non-polar solvent (e.g., toluene). Evaporation under reduced pressure yields the crystalline complex. Stoichiometric ratios are critical; deviations >5% result in phase separation.

Optimization and Industrial Scalability

Key parameters for large-scale production include:

Industrial protocols favor halogen exchange due to cost-effectiveness and scalability. Recent advancements utilize flow chemistry to reduce reaction times by 40%.

Emerging Methodologies

Electrochemical iodination shows promise for greener synthesis. Applying a 3V potential to ethylene glycol derivatives in an iodide electrolyte achieves 70% conversion without solvents. Microwave-assisted reactions further reduce processing times to <1 hour.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(1-iodoethoxy)ethanol from acetic acid derivatives?

- Methodology : A common approach involves esterification of acetic acid with 2-(1-hydroxyethoxy)ethanol, followed by iodination. For example, iodination can be achieved using iodine and triphenylphosphine in anhydrous conditions, as described in analogous glycol ether syntheses . Purification typically involves recrystallization from ethanol or column chromatography.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the iodoethoxy group. Monitor reaction progress via TLC or NMR for iodine incorporation .

Q. How can researchers purify acetic acid derivatives contaminated with glycol ether byproducts like 2-(1-iodoethoxy)ethanol?

- Methodology : Fractional distillation under reduced pressure is effective due to differences in boiling points (acetic acid: ~118°C; 2-(1-iodoethoxy)ethanol: ~250°C). For trace removal, use activated charcoal or silica gel chromatography .

- Validation : Confirm purity via GC-MS or H NMR, checking for residual peaks at δ 3.5–4.0 ppm (characteristic of glycol ether protons) .

Q. What spectroscopic techniques are critical for characterizing 2-(1-iodoethoxy)ethanol?

- Techniques :

- IR Spectroscopy : Identify C-I stretches (~500–600 cm) and hydroxyl/ether linkages (~3400 cm and 1100 cm) .

- NMR : H NMR shows splitting patterns for ethoxy groups (δ 1.2–1.5 ppm for CH, δ 3.5–3.8 ppm for CHO), while C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons .

Advanced Research Questions

Q. How does the presence of acetic acid influence the stability of 2-(1-iodoethoxy)ethanol under varying pH conditions?

- Experimental Design : Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) at 40–60°C. Monitor degradation via HPLC-UV, tracking iodine release (e.g., iodide ion chromatography).

- Findings : Acetic acid acts as a stabilizer in acidic conditions (pH 3–5) by protonating the ether oxygen, reducing nucleophilic attack on the C-I bond. In alkaline conditions, base-catalyzed hydrolysis dominates, forming 2-(1-hydroxyethoxy)ethanol and iodide .

Q. What catalytic systems optimize the oxidation of ethanol to acetic acid in the presence of 2-(1-iodoethoxy)ethanol?

- Methodology : Use Au/TiO catalysts under aqueous-phase conditions (423 K, 0.6 MPa O). The glycol ether acts as a co-solvent, enhancing ethanol solubility and reducing catalyst deactivation.

- Data Analysis : Compare turnover frequencies (TOF) with/without 2-(1-iodoethoxy)ethanol. GC-MS quantifies acetic acid yield, while XPS confirms catalyst integrity post-reaction .

Q. How do thermodynamic properties (e.g., enthalpy of formation) of 2-(1-iodoethoxy)ethanol inform reaction pathway predictions?

- Data Sources : Estimate ΔH° using group contribution methods or DFT calculations. Experimental values for analogous compounds (e.g., ΔH°solid = -215.4 kcal/mol for diethylene glycol monobutyl ether acetate) provide benchmarks .

- Application : Predict exothermicity/endothermicity of iodination or esterification steps, guiding solvent and temperature selection .

Q. What experimental designs resolve contradictions in bioactivity studies of acetic acid-glycol ether mixtures?

- Case Study : Use a 2-factorial design to evaluate interactions between acetic acid, 2-(1-iodoethoxy)ethanol, and microbial growth inhibitors (e.g., furfural). Measure variables like specific growth rate (μ) and ethanol productivity (Q) in S. cerevisiae.

- Analysis : ANOVA identifies synergistic/antagonistic effects. For example, acetic acid (≤10 g/L) may enhance ethanol yield in the absence of inhibitors but reduce it when combined with furfural .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.